molecular formula C16H31NS B12650677 3-(Dodecylthio)butyronitrile CAS No. 93918-85-5

3-(Dodecylthio)butyronitrile

Cat. No.: B12650677
CAS No.: 93918-85-5
M. Wt: 269.5 g/mol
InChI Key: LWJYQMDILSTVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecylthio)butyronitrile is an organic compound with the molecular formula C16H31NS It is a nitrile derivative featuring a dodecylthio group attached to a butyronitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylthio)butyronitrile typically involves the reaction of butyronitrile with dodecylthiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the nucleophilic substitution of the nitrile group by the dodecylthio group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylthio)butyronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dodecylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

3-(Dodecylthio)butyronitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dodecylthio)butyronitrile involves its interaction with specific molecular targets. The dodecylthio group can interact with hydrophobic regions of proteins or membranes, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dodecylthio)butanenitrile
  • 3-(Dodecylthio)propionitrile
  • 3-(Dodecylthio)valeronitrile

Uniqueness

3-(Dodecylthio)butyronitrile is unique due to its specific combination of a long alkyl chain and a nitrile group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

93918-85-5

Molecular Formula

C16H31NS

Molecular Weight

269.5 g/mol

IUPAC Name

3-dodecylsulfanylbutanenitrile

InChI

InChI=1S/C16H31NS/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(2)13-14-17/h16H,3-13,15H2,1-2H3

InChI Key

LWJYQMDILSTVNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.